
(2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid" is a derivative of chromene, which is a common scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The structure of this compound suggests potential reactivity typical of acrylic acids and chromenes, such as the ability to undergo Michael addition or to act as a dienophile in Diels-Alder reactions.
Synthesis Analysis
The synthesis of chromene derivatives has been explored in various studies. For instance, a novel synthesis of 2-substituted 3-(4-oxo-4H-chromen-3-yl)acrylates was achieved through a base-catalyzed tandem reaction, which provided a new synthetic strategy under mild conditions with good to excellent yields . Another study described the synthesis of 2-pyridone derivatives from different substituted amines and various 3-(E)-methyl 3-(4-oxo-4H-chromen-3-yl)acrylate derivatives, proposing an interesting and reasonable reaction mechanism . Additionally, the synthesis of (E)-3-(3,4-dihydroxyphenyl) acrylic acid from 3,4-dimethoxybenzaldehyde via the Knoevenagel reaction and demethylation was reported, with the overall yield being 90% .
Molecular Structure Analysis
The molecular structure of chromene derivatives has been elucidated using various spectroscopic techniques. For example, the structure of a hybrid compound composed of ferulic acid and esculetin was confirmed by 1H, 13C NMR spectroscopy, mass spectrometry, and elemental analysis . Similarly, the structural characterization of the final product in the synthesis of (E)-3-(3,4-dihydroxyphenyl) acrylic acid was investigated by IR spectrum, 1H NMR, and elemental analysis .
Chemical Reactions Analysis
Chromene derivatives exhibit diverse chemical reactivity. The chemical behavior of a particular (2E)-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)acrylonitrile towards various carbon nucleophiles resulted in the formation of novel substituted benzofurans and annulated furochromenes through Michael addition, retro-Michael, and γ-pyrone ring opening followed by different types of recyclization . This demonstrates the versatility of chromene derivatives in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their functional groups. The synthesized compounds in one study were characterized by spectral data and screened for antimicrobial activity, showing good antibacterial and antifungal activity, which indicates the potential pharmacological applications of these compounds . Another study developed practical methodologies for the synthesis of novel 3(4-oxo-4H-chromen-3-yl)acrylic acid hydrazides, which were designed by exploring the molecular hybridization approach and were synthesized under environmentally-benign conditions .
Applications De Recherche Scientifique
Fluorescent Probes for Cysteine Detection
Acrylic acid 3-acetyl-2-oxo-2H-chromen-7-yl ester (ACA) was developed as a fluorescent probe for detecting cysteine with high selectivity, allowing for naked-eye detection and live cell imaging. This probe facilitates cysteine detection in complex biological samples, highlighting its potential for biochemical research and diagnostic applications (Xi Dai et al., 2014).
Novel Synthesis Methodologies
A new environmentally-friendly methodology for synthesizing a series of 3(4-oxo-4H-chromen-3-yl)acrylic acid hydrazides derivatives was developed. This synthesis explores molecular hybridization between isoniazide and 3(4-oxo-4H-chromen-3-yl)acrylic acids, offering a convenient and economic approach for creating these compounds (R. S. Joshi et al., 2011).
Advanced Materials for Solar Cells
The compound has found applications in the development of organic sensitizers for solar cell applications. Novel organic sensitizers incorporating this compound have demonstrated unprecedented efficiency in converting sunlight to electricity, signifying a breakthrough in solar energy technology (Sanghoon Kim et al., 2006).
Cascade Reaction Synthesis
An innovative synthesis approach through Pd-catalyzed cascade reactions has been established for (2H-chromen-2-ylidene)acetates and ethanones. This method offers advantages like diverse substitution patterns and excellent stereoselectivity, broadening the scope of applications for these compounds in chemical synthesis and material science (Xia Song et al., 2018).
Polymer Science Applications
The study of poly(3-thiophen-3-yl acrylic acid) provided insights into its structural and electronic properties. This polymer, a new derivative of polythiophene, is soluble in polar solvents and presents potential for various applications in electronics and material science (O. Bertran et al., 2008).
Propriétés
IUPAC Name |
(E)-3-(3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-12(14)6-5-9-7-10-3-1-2-4-11(10)15-8-9/h1-6,9H,7-8H2,(H,13,14)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRORSHSQJGUNNU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(COC2=CC=CC=C21)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

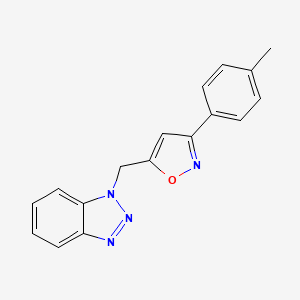
![3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2553792.png)
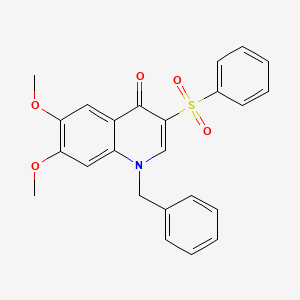
![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2553795.png)


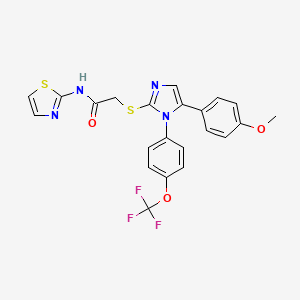
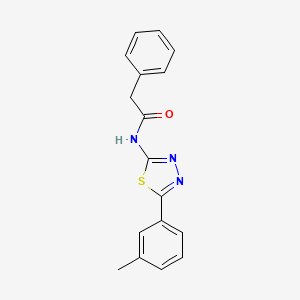
![Methyl 4-[(6-chloropyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B2553801.png)

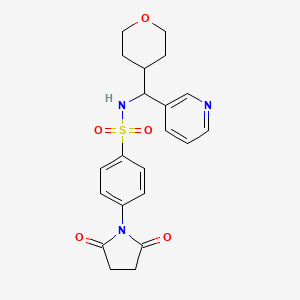
![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride](/img/structure/B2553807.png)

